Cas no 2137592-70-0 (4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride)

4-(2,2-Difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride is a specialized fluorinated triazole derivative with a sulfonyl fluoride functional group. Its key advantages include high reactivity as a sulfonyl fluoride, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The difluoroethyl group enhances metabolic stability and lipophilicity, while the triazole core contributes to structural diversity in drug design. This compound is particularly useful in click chemistry and as a building block for biologically active molecules. Its stability under various reaction conditions and compatibility with further functionalization make it a versatile reagent for research and industrial applications.
4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride structure
2137592-70-0 structure
Product name:4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
CAS No:2137592-70-0
MF:C5H6F3N3O2S
MW:229.18024969101
CID:6011875
PubChem ID:165955531

4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-782818
    • 4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
    • 2137592-70-0
    • Inchi: 1S/C5H6F3N3O2S/c1-3-9-10-5(14(8,12)13)11(3)2-4(6)7/h4H,2H2,1H3
    • InChI Key: RKWBKGCRGPFZKC-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(C)N1CC(F)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 229.01328210g/mol
  • Monoisotopic Mass: 229.01328210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.2Ų
  • XLogP3: 0.7

4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-782818-10.0g
4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137592-70-0 95.0%
10.0g
$5590.0 2025-02-22
Enamine
EN300-782818-0.1g
4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137592-70-0 95.0%
0.1g
$1144.0 2025-02-22
Enamine
EN300-782818-0.5g
4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137592-70-0 95.0%
0.5g
$1247.0 2025-02-22
Enamine
EN300-782818-5.0g
4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137592-70-0 95.0%
5.0g
$3770.0 2025-02-22
Enamine
EN300-782818-0.05g
4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137592-70-0 95.0%
0.05g
$1091.0 2025-02-22
Enamine
EN300-782818-1.0g
4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137592-70-0 95.0%
1.0g
$1299.0 2025-02-22
Enamine
EN300-782818-2.5g
4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137592-70-0 95.0%
2.5g
$2548.0 2025-02-22
Enamine
EN300-782818-0.25g
4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
2137592-70-0 95.0%
0.25g
$1196.0 2025-02-22

Additional information on 4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Introduction to 4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2137592-70-0)

4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride, with the CAS number 2137592-70-0, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in the development of novel therapeutic agents. The presence of a difluoroethyl group and a sulfonyl fluoride moiety imparts distinct chemical and biological properties, making it a valuable candidate for various research endeavors.

The chemical structure of 4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride is particularly noteworthy. The triazole ring, a common motif in pharmaceuticals due to its stability and bioavailability, is substituted with a methyl group at the 5-position and a sulfonyl fluoride group at the 3-position. The introduction of the difluoroethyl group at the 4-position further enhances the compound's lipophilicity and metabolic stability. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent studies have explored the biological activities of 4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride. One notable area of research involves its use as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary data suggest that this compound may exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, its ability to modulate other enzymatic activities makes it a promising candidate for treating neurological disorders and inflammatory conditions.

The synthesis of 4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride has been optimized through various synthetic routes to improve yield and purity. One common approach involves the reaction of 5-methyl-1H-1,2,4-triazole with difluoroacetyl chloride followed by sulfonylation with fluorosulfonic acid. This multi-step process requires careful control of reaction conditions to ensure the formation of the desired product with high selectivity and minimal side reactions.

In terms of pharmacokinetics and pharmacodynamics, 4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride has shown favorable properties. Its lipophilicity facilitates good absorption and distribution within biological systems. However, further studies are needed to fully characterize its metabolism and excretion profiles. Preclinical trials have demonstrated that this compound exhibits low toxicity and good safety margins when administered at therapeutic doses.

The potential applications of 4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride extend beyond its use as a direct therapeutic agent. It serves as an important building block in the synthesis of more complex molecules with enhanced biological activities. For example, researchers have utilized this compound as a starting material to develop prodrugs that can be activated under specific physiological conditions. This approach enhances the selectivity and efficacy of the final drug product while minimizing off-target effects.

In conclusion, 4-(2,2-difluoroethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2137592-70-0) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various medical contexts.

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